Dimethoxytin
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Overview
Description
Dimethoxytin is a useful research compound. Its molecular formula is C2H6O2Sn and its molecular weight is 180.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Epoxytwinol A : A novel pentaketide dimer with C2 symmetry, produced by a fungus. It inhibits endothelial cell migration stimulated by vascular endothelial growth factor, showing potential for angiogenesis inhibition (Kakeya, Osada, et al., 2005).
6,7-Dimethoxycoumarin : Found in citrus bark, branches, and peels, it inhibits the growth of various fungi and pathogens, demonstrating its potential as a phytoalexin (Afek, Sztejnberg, et al., 1986).
Dimethoxycurcumin : A synthetic curcumin analogue with higher metabolic stability, showing potent anti-inflammatory activity in murine and human lymphocytes (Patwardhan, Checker, et al., 2011).
Dimethoate : Studied for its oxidative stress induction and DNA damage potential in various organisms. It's an organophosphate pesticide affecting liver and brain antioxidant status and showing genotoxic effects (Sharma, Bashir, et al., 2005); (Dogan, Can, et al., 2011).
Dimethoate's Impact on Steroidogenesis : It inhibits steroid hormone biosynthesis by blocking transcription of the steroidogenic acute regulatory (StAR) gene (Walsh, Webster, et al., 2000).
Dimethyl Fumarate : An NRF2-activating drug used for treating multiple sclerosis. It's noted for its neuroprotective potential and effects on antioxidant pathways (Dodson, de la Vega, et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Dimethoxytin is a complex compound that has been studied for its role in the synthesis of dimethyl carbonate from CO2
Mode of Action
It is known to be involved in the catalytic conversion of CO2 and methanol into dimethyl carbonate
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of dimethyl carbonate . This compound plays a role in the alkylation step of this process, as viewed from Density Functional Theory (DFT) modeling
Result of Action
It is known to play a role in the synthesis of dimethyl carbonate
Biochemical Analysis
Biochemical Properties
It is known that Dimethoxytin plays a role in the synthesis of dimethyl carbonate This suggests that it may interact with certain enzymes and proteins involved in this process
Cellular Effects
Given its role in the synthesis of dimethyl carbonate , it is plausible that it may influence cellular processes related to this pathway
Molecular Mechanism
It is involved in the synthesis of dimethyl carbonate , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression related to this pathway
Metabolic Pathways
Given its role in the synthesis of dimethyl carbonate , it may interact with enzymes or cofactors involved in this pathway
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Dimethoxytin can be achieved through the reaction of Tin (IV) chloride with methanol in the presence of hydrochloric acid.", "Starting Materials": [ "Tin (IV) chloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add Tin (IV) chloride to a round bottom flask.", "Step 2: Add methanol to the flask and stir the mixture.", "Step 3: Add hydrochloric acid to the mixture and stir for several hours.", "Step 4: Filter the mixture to obtain Dimethoxytin as a white solid." ] } | |
CAS No. |
14794-99-1 |
Molecular Formula |
C2H6O2Sn |
Molecular Weight |
180.78 g/mol |
IUPAC Name |
methanolate;tin(2+) |
InChI |
InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |
InChI Key |
UISUQHKSYTZXSF-UHFFFAOYSA-N |
SMILES |
CO[Sn]OC |
Canonical SMILES |
C[O-].C[O-].[Sn+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethoxytin(IV) interact with CO2 and methanol to produce Dimethyl Carbonate?
A: The DFT modeling study [] suggests that Dimethyl Carbonate (DMC) formation doesn't primarily proceed through the previously proposed dimeric pathway. Instead, it favors an intermolecular mechanism involving two monomeric this compound(IV) units. While the exact details require further investigation, this finding highlights the importance of monomeric this compound(IV) in catalyzing DMC formation. The regeneration of the active this compound(IV) species is proposed to occur through a multi-step reaction with methanol, yielding water as a byproduct. This regeneration step is crucial for enabling a continuous catalytic cycle for DMC production.
Q2: What are the advantages of using computational chemistry, specifically DFT modeling, to study this catalytic process?
A: DFT modeling provides a powerful tool to investigate reaction mechanisms at the molecular level, something that can be challenging to achieve solely through experiments. In this particular study [], DFT allowed the researchers to:
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